3-Chloro-4-methylbenzenesulfinic acid sodium salt
Overview
Description
3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-methylbenzenesulfinic acid sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methylbenzenesulfinic acid sodium salt is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is employed in biochemical assays and studies involving sulfinic acids.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylbenzenesulfinic acid sodium salt involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfinic acid sodium salt
- 4-Chlorobenzenesulfinic acid sodium salt
- 3-Chloro-1-propanesulfonic acid sodium salt
Uniqueness
3-Chloro-4-methylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other sulfinic acid salts. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSCFJWVQAJBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635597 | |
Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144772-86-1 | |
Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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